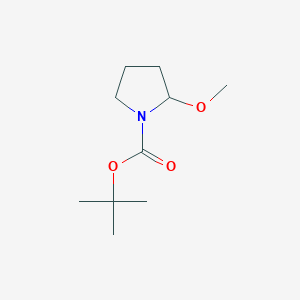

Tert-butyl 2-methoxypyrrolidine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-methoxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-7-5-6-8(11)13-4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPXHOJKWWBPIKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447661 | |

| Record name | Tert-butyl 2-methoxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144688-69-7 | |

| Record name | Tert-butyl 2-methoxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-methoxypyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Characterization of Tert-butyl 2-methoxypyrrolidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl 2-methoxypyrrolidine-1-carboxylate, a key building block in synthetic organic chemistry. The information presented herein is intended to assist researchers in the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.76 | s | 3H | -OCH₃ |

| 3.71-3.55 | m | 3H | Pyrrolidine Ring Protons |

| 3.37-3.31 | m | 1H | Pyrrolidine Ring Proton |

| 2.46-2.27 | m | 2H | Pyrrolidine Ring Protons |

| 1.40 | s | 9H | -C(CH₃)₃ |

Table 2: ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 155.2 | C=O (Carbamate) |

| 80.1 | -C(CH₃)₃ |

| 53.4, 52.6 | Pyrrolidine Ring Carbons |

| 44.8, 43.5 | Pyrrolidine Ring Carbons |

| 28.7, 28.4, 28.2 | -C(CH₃)₃ |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2976, 2935 | Strong | C-H stretch (alkane) |

| 1698 | Strong | C=O stretch (carbamate) |

Mass Spectrometry (MS)

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Found m/z |

| [M+Na]⁺ | 224.1257 | 224.1259 |

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.

Synthesis of this compound

To a solution of tert-butyl 2-hydroxypyrrolidine-1-carboxylate (20.0 g, 107.98 mmol) in dry diethyl ether (250 mL) cooled to -78°C, a 1M solution of diisobutylaluminium hydride (DIBAL-H) in toluene (73.43 mL, 110.14 mmol) was added portionwise. The reaction mixture was stirred for a specified period at this temperature. Following the reaction, a standard workup procedure was employed to isolate the crude product, which was then purified by column chromatography to yield this compound as a crystalline solid[1].

NMR Spectroscopy

A sample of the compound (~10-20 mg) was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆, ~0.7 mL) in a 5 mm NMR tube. ¹H NMR spectra were recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Data processing involved Fourier transformation, phase correction, and baseline correction.

Infrared Spectroscopy

IR spectra were recorded on a spectrometer equipped with a Universal Attenuated Total Reflectance (UATR) accessory. A small amount of the neat, colorless oil was placed directly onto the diamond crystal of the UATR accessory. The spectrum was recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

High-resolution mass spectra were obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ESI source. The analysis was performed in positive ion mode, and the mass-to-charge ratio (m/z) of the sodiated molecule ([M+Na]⁺) was determined.

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

References

An In-depth Technical Guide to the Chemical Properties and Stability of N-Boc-2-methoxypyrrolidine

Introduction

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in numerous FDA-approved drugs and natural products.[1][2] Its non-planar, flexible structure allows for the exploration of three-dimensional chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[1] The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is a common strategy in multi-step syntheses. The N-Boc group is stable under a wide range of nucleophilic and basic conditions, yet it can be readily removed under acidic conditions, making it an ideal protecting group in drug development pipelines.[3][4]

This technical guide focuses on the predicted chemical properties, stability, and reactivity of N-Boc-2-methoxypyrrolidine. The presence of a methoxy group at the 2-position introduces a chiral center and an additional functional group that can influence the molecule's conformation, reactivity, and potential as a building block in the synthesis of novel therapeutic agents.

Predicted Physicochemical and Spectroscopic Properties

The properties of N-Boc-2-methoxypyrrolidine are predicted based on known data for similar compounds such as N-Boc-pyrrolidine and N-Boc-2-pyrrolidinone.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Justification/Reference |

| Molecular Formula | C₁₀H₁₉NO₃ | Calculated |

| Molecular Weight | 201.26 g/mol | Calculated |

| Appearance | Colorless to pale yellow oil or low-melting solid | Based on similar N-Boc-pyrrolidine derivatives.[5] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc, MeOH). Insoluble in water. | General property of N-Boc protected amines. |

| Boiling Point | > 200 °C (estimated) | N-Boc-2-pyrrolidinone has a boiling point of 100-105 °C at reduced pressure.[5] |

| Stability | Stable under standard laboratory conditions. Sensitive to strong acids. | The N-Boc group is known to be acid-labile.[3] |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features | Rationale/Reference |

| ¹H NMR | δ ~3.4 (s, 3H, -OCH₃); δ ~1.4 (s, 9H, -C(CH₃)₃); Other pyrrolidine ring protons δ 1.8-4.0 (m). | The Boc group protons typically appear as a sharp singlet.[6] The methoxy protons will also be a singlet. The pyrrolidine protons will be complex multiplets. |

| ¹³C NMR | δ ~155 (C=O, carbamate); δ ~80 (quaternary C, Boc); δ ~55 (-OCH₃); δ ~28.5 (CH₃, Boc); Pyrrolidine carbons in the range δ 20-70. | Characteristic shifts for the N-Boc group are well-established.[6] |

| FT-IR (ATR) | Strong, sharp absorption at ~1680-1700 cm⁻¹ (C=O stretch of carbamate). | This is the characteristic vibrational frequency for the carbamate carbonyl in an N-Boc group.[6] |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 202.14; [M+Na]⁺ at m/z 224.12. Characteristic fragments at [M-56]⁺ (loss of isobutylene) and m/z 57 (tert-butyl cation). | Fragmentation of the Boc group is a hallmark of the mass spectra of these compounds.[6][7] |

Chemical Stability and Handling

Stability

N-Boc-2-methoxypyrrolidine is expected to be a stable compound under neutral and basic conditions. The primary chemical instability arises from the acid-labile nature of the tert-butyloxycarbonyl (Boc) protecting group.

-

Acid Sensitivity: The N-Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), and even by some Lewis acids.[8][9] The mechanism involves the protonation of the carbamate oxygen followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.

-

Thermal Stability: While generally stable at room temperature, prolonged heating, especially above 150 °C, can lead to the thermal deprotection of the N-Boc group.[10]

-

Oxidative and Reductive Stability: The N-Boc group is stable to a wide range of common oxidizing and reducing agents, including catalytic hydrogenation conditions used to remove other protecting groups like Cbz (carboxybenzyl).[3] The pyrrolidine ring and methoxy group are also generally stable under these conditions.

Storage and Handling

To ensure the long-term integrity of N-Boc-2-methoxypyrrolidine, the following storage and handling procedures are recommended:

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration at 2-8°C or freezing at -20°C is advisable to minimize potential degradation.[11]

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood. Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with strong acids.

Synthesis and Reactivity

Proposed Synthesis

The most direct synthesis of N-Boc-2-methoxypyrrolidine would involve the N-protection of 2-methoxypyrrolidine. This reaction is typically high-yielding and proceeds under mild conditions.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. wuxibiology.com [wuxibiology.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. mcours.net [mcours.net]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

Synthesis of Chiral 2-Methoxypyrrolidines: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic routes to chiral 2-methoxypyrrolidines, valuable building blocks in medicinal chemistry and drug development. The document details methodologies starting from two readily available chiral precursors: L-proline and pyroglutamic acid. It includes detailed experimental protocols for key transformations, presents quantitative data in a structured format for ease of comparison, and visualizes the synthetic pathways and mechanisms.

Introduction

Chiral 2-methoxypyrrolidines serve as key intermediates in the synthesis of a wide range of biologically active compounds. The introduction of a methoxy group at the C2 position of the pyrrolidine ring can significantly influence the conformational properties and biological activity of molecules. This guide focuses on two primary, stereochemically reliable synthetic strategies commencing from L-proline and (S)-pyroglutamic acid, respectively. The core of these syntheses often relies on the generation and subsequent trapping of an N-acyliminium ion intermediate.

Synthesis from L-Proline Derivatives

The most direct approach to chiral 2-methoxypyrrolidines utilizes L-proline as the starting material. The key transformation is the oxidation of the C5 position (α to the nitrogen) of an N-protected proline derivative to generate an N-acyliminium ion, which is then trapped by methanol. This can be achieved through electrochemical methods (the Shono oxidation) or chemical oxidation using copper catalysis.

Electrochemical α-Methoxylation (Shono Oxidation)

The Shono oxidation is a powerful electrochemical method for the α-functionalization of amines and carbamates. In the context of N-protected proline, anodic oxidation generates an N-acyliminium ion intermediate that is readily trapped by methanol, which often serves as both the nucleophile and a solvent component.

Figure 1: Workflow for Electrochemical Shono Oxidation.

Experimental Protocol: Electrochemical α-Methoxylation of N-Boc-L-proline

This protocol is adapted from the electrochemical α-methoxylation of N-Boc-pyrrolidine.

-

Apparatus: An undivided electrolysis cell is equipped with a graphite rod as the working electrode (anode) and a stainless-steel rod as the counter electrode (cathode). A constant current power supply is used.

-

Reagents:

-

N-Boc-L-proline derivative

-

Methanol (as solvent and nucleophile)

-

Electrolyte: Tetraethylammonium p-toluenesulfonate (Et₄NOTs)

-

-

Procedure:

-

To the undivided electrolysis cell, add the N-Boc-proline derivative (1.0 eq) and tetraethylammonium p-toluenesulfonate (0.1-0.2 eq).

-

Add methanol as the solvent.

-

Introduce a magnetic stir bar and stir the solution to ensure convection.

-

Apply a constant current (typically 10-20 mA for a 0.25 mmol scale reaction) for a duration calculated to pass a charge of 2.5 Faradays per mole of the substrate.

-

Upon completion, the reaction mixture is transferred to a round-bottom flask.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by silica gel column chromatography to yield the N-Boc-2-methoxypyrrolidine.

-

Copper-Catalyzed Shono-Type Oxidation

As an alternative to direct electrochemistry, a homogeneous copper-catalyzed system can be employed to generate the key N-acyliminium ion intermediate. This method avoids the need for specialized electrochemical equipment and can be more amenable to standard laboratory setups.

Figure 2: Workflow for Copper-Catalyzed Oxidation.

Experimental Protocol: Copper-Catalyzed α-Methoxylation of N-Cbz-L-proline [1]

-

Apparatus: A standard Schlenk tube or round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere.

-

Reagents:

-

N-Cbz-L-proline (1.0 eq)

-

Copper(I) cyanide (CuCN) (10 mol%)

-

N-Fluorobenzenesulfonimide (NFSI) (2.0 eq)

-

Methanol (3.0 eq)

-

Acetonitrile (CH₃CN) as solvent

-

-

Procedure:

-

In a Schlenk tube under a nitrogen atmosphere, dissolve the N-Cbz-L-proline derivative (0.20 mmol, 1.0 eq), NFSI (0.40 mmol, 2.0 eq), and CuCN (0.02 mmol, 10 mol%) in acetonitrile (2.0 mL).

-

Add methanol (0.60 mmol, 3.0 eq) to the mixture.

-

Stir the reaction mixture at 20 °C for 3 to 8 hours, monitoring the reaction progress by TLC.

-

Upon completion, the reaction mixture can be quenched and worked up.

-

The crude product is purified by silica gel column chromatography.

-

Quantitative Data from Proline Routes

The following table summarizes representative yields and diastereoselectivity for the synthesis of 2-substituted pyrrolidines via the copper-catalyzed oxidation method. The initial product is the 2-methoxypyrrolidine, which is then typically used in a subsequent one-pot reaction with a nucleophile. The diastereomeric ratio (d.r.) refers to the stereocenter at C5 relative to the inherent chirality at C2.

| N-Protecting Group | Yield of 2-methoxypyrrolidine intermediate (%) | Subsequent Nucleophile | Final Product Yield (%) | Diastereomeric Ratio (d.r.) |

| Cbz | 46% (isolated) | Allyltrimethylsilane | 75% | >20:1 |

| Boc | Not isolated | Allyltrimethylsilane | 82% | >20:1 |

| Fmoc | Not isolated | Allyltrimethylsilane | 72% | >20:1 |

| Tosyl (Ts) | Not isolated | Allyltrimethylsilane | 78% | >20:1 |

Data adapted from a study on the copper-catalyzed Shono-type oxidation of proline derivatives.[1]

Synthesis from (S)-Pyroglutamic Acid

An alternative chiral pool starting material is (S)-pyroglutamic acid, which is readily available from L-glutamic acid. This pathway involves the initial protection of the lactam nitrogen, followed by an electrochemical oxidation at the C5 position to introduce the methoxy group.

Figure 3: Synthetic Pathway from Pyroglutamic Acid.

Preparation of N-Boc-2-pyrrolidinone

The initial steps from (S)-pyroglutamic acid involve the reduction of the carboxylic acid and subsequent protection of the nitrogen atom. A more direct route starts from the commercially available 2-pyrrolidone.

Experimental Protocol: N-Boc Protection of 2-Pyrrolidinone

-

Apparatus: Standard round-bottom flask with magnetic stirring.

-

Reagents:

-

2-Pyrrolidinone

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or DMAP (catalyst)

-

Acetonitrile or Dichloromethane (solvent)

-

-

Procedure:

-

Dissolve 2-pyrrolidinone (1.0 eq) in the chosen solvent.

-

Add triethylamine (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

-

Stir the mixture for several hours until the reaction is complete (monitored by TLC).

-

Perform an aqueous workup to remove excess reagents and salts.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield N-Boc-2-pyrrolidinone.

-

Electrochemical α-Methoxylation of N-Boc-2-pyrrolidinone

The key step is the Shono oxidation of the N-Boc-2-pyrrolidinone. The procedure is analogous to the methoxylation of N-Boc-pyrrolidine described in section 2.1. The oxidation occurs at the carbon alpha to the nitrogen, leading to the desired 2-methoxy derivative, which in this case is an N,O-acetal within the lactam ring.

Experimental Protocol: Electrochemical α-Methoxylation of N-Boc-2-pyrrolidinone

-

Apparatus and Reagents: As described in section 2.1, with N-Boc-2-pyrrolidinone as the substrate.

-

Procedure:

-

Follow the procedure outlined in section 2.1, substituting N-Boc-L-proline with N-Boc-2-pyrrolidinone.

-

The electrolysis generates the N-acyliminium ion intermediate, which is trapped by methanol.

-

After workup and purification, the product is (S)-N-Boc-2-methoxypyrrolidin-5-one.

-

Quantitative Data

The electrochemical α-methoxylation of N-Boc-pyrrolidine and related carbamates is generally a high-yielding process.

| Substrate | Method | Yield (%) | Reference |

| N-Boc-pyrrolidine | Electrochemical (Constant Current) | Typically >80% (by NMR) | [2] |

| N-Tosylpyrrolidine | Electrochemical | 55% | [3] |

Core Mechanism: N-Acyliminium Ion Formation and Trapping

Both the electrochemical and chemical oxidation methods converge on a common mechanistic pathway involving the formation of a highly electrophilic N-acyliminium ion. This intermediate is key to the regioselective introduction of the methoxy group at the C2 position.

Figure 4: General Mechanism of N-Acyliminium Ion Formation.

The process is initiated by a single-electron transfer from the nitrogen atom of the N-acylpyrrolidine to the anode (or a chemical oxidant), forming a radical cation. This is followed by the loss of a proton from the adjacent carbon atom to give an α-amino radical. A second single-electron oxidation of this radical species generates the key N-acyliminium ion. This potent electrophile is then rapidly intercepted by methanol to afford the thermodynamically stable 2-methoxypyrrolidine product after deprotonation.

Conclusion

The synthesis of chiral 2-methoxypyrrolidines can be efficiently achieved from both L-proline and pyroglutamic acid derivatives. The choice of starting material may be dictated by availability, cost, and the desired final substitution pattern. Both electrochemical and copper-catalyzed Shono-type oxidations provide reliable methods for the crucial α-methoxylation step, proceeding through a common N-acyliminium ion intermediate. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers and drug development professionals to incorporate these valuable synthetic intermediates into their programs.

References

- 1. osti.gov [osti.gov]

- 2. Exploring Electrosynthesis: Bulk Electrolysis and Cyclic Voltammetry Analysis of the Shono Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Diastereoselective Synthesis of 2-Substituted Pyrrolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals. The stereochemistry of substituents on this five-membered nitrogen heterocycle is often critical for biological activity, making the development of diastereoselective synthetic methods a key focus in organic chemistry and drug discovery. This technical guide provides an in-depth overview of the core strategies for the diastereoselective synthesis of 2-substituted pyrrolidine derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Strategies for Diastereoselective Synthesis

The stereocontrolled synthesis of 2-substituted pyrrolidines can be broadly categorized into several key approaches: organocatalysis, the use of chiral auxiliaries, metal-catalyzed reactions, and biocatalysis. Each of these methodologies offers distinct advantages and is suited to different synthetic challenges.

Organocatalysis

Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, avoiding the use of often toxic and expensive metals. In the context of pyrrolidine synthesis, organocatalysts, particularly those derived from proline and cinchona alkaloids, have been instrumental in achieving high levels of diastereoselectivity and enantioselectivity.[1][2][3][4] These reactions often proceed through the formation of enamine or iminium ion intermediates, which are then attacked by a nucleophile in a stereocontrolled manner.

One notable strategy involves a dynamic kinetic resolution (DKR) cascade, where a reversible aza-Henry reaction is combined with a DKR-driven aza-Michael cyclization.[3][5] This approach can lead to highly functionalized pyrrolidines with multiple stereogenic centers in good yields and with excellent stereoselectivity.[3][5]

Chiral Auxiliaries

The use of chiral auxiliaries is a classical and reliable method for inducing stereoselectivity. The auxiliary is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then cleaved to afford the desired chiral product. Common chiral auxiliaries employed in the synthesis of 2-substituted pyrrolidines include Evans oxazolidinones, sulfinamides (such as tert-butanesulfinamide), and Oppolzer's sultams.[6]

For instance, the addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imines provides a highly diastereoselective route to 2-substituted pyrrolidines.[6] The chiral sulfinyl group effectively shields one face of the imine, directing the nucleophilic attack to the opposite face.

Metal-Catalyzed Reactions

Transition metal catalysis offers a diverse and efficient means of constructing complex molecular architectures, including the pyrrolidine ring. Palladium, rhodium, and copper are among the most commonly used metals for these transformations.[7][8][9]

Palladium(II)-catalyzed reactions, for example, can achieve the enantio- and diastereoselective synthesis of pyrrolidine derivatives through an initial intramolecular nucleopalladation of a tethered amine onto an alkene.[9] This is followed by the intermolecular addition of a second nucleophile, leading to diverse and highly substituted products.[9] Copper-promoted intramolecular aminooxygenation of alkenes also provides a high-yielding route to disubstituted pyrrolidines with excellent diastereoselectivity.[7]

Biocatalysis

Enzymes offer unparalleled selectivity and operate under mild reaction conditions, making them an attractive "green" alternative for chemical synthesis. Transaminases, in particular, have been successfully employed in the asymmetric synthesis of 2-substituted pyrrolidines.[10][11] These enzymes catalyze the transfer of an amino group from a donor to a prochiral ketone, which can then undergo spontaneous cyclization to form the pyrrolidine ring with high enantiomeric excess.[10][11]

Quantitative Data Comparison

The following tables summarize the quantitative data for various diastereoselective syntheses of 2-substituted pyrrolidine derivatives, allowing for a direct comparison of different methodologies.

Table 1: Organocatalytic Synthesis of Polysubstituted Pyrrolidines via Dynamic Kinetic Resolution Cascade [3][5]

| Entry | Substrate 1 (Aldehyde) | Substrate 2 (Nitroalkene) | Catalyst | Yield (%) | dr | ee (%) |

| 1 | Benzaldehyde | β-Nitrostyrene | Cinchona Alkaloid Derivative | 95 | >20:1 | 94 |

| 2 | 4-Chlorobenzaldehyde | β-Nitrostyrene | Cinchona Alkaloid Derivative | 92 | >20:1 | 96 |

| 3 | 2-Naphthaldehyde | β-Nitrostyrene | Cinchona Alkaloid Derivative | 90 | >20:1 | 92 |

| 4 | Isovaleraldehyde | β-Nitrostyrene | Cinchona Alkaloid Derivative | 75 | >20:1 | 91 |

Table 2: Chiral Auxiliary-Directed Synthesis of 2-Substituted Pyrrolidines [6]

| Entry | Imine Substrate | Grignard Reagent | Chiral Auxiliary | Yield (%) | dr |

| 1 | N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide | 3-Butenylmagnesium bromide | tert-Butanesulfinamide | 85 | 95:5 |

| 2 | N-(4-methoxybenzylidene)-2-methylpropane-2-sulfinamide | 3-Butenylmagnesium bromide | tert-Butanesulfinamide | 88 | 96:4 |

| 3 | N-benzylidene-2-methylpropane-2-sulfinamide | Allylmagnesium bromide | tert-Butanesulfinamide | 92 | 98:2 |

Table 3: Metal-Catalyzed Diastereoselective Synthesis of Pyrrolidine Derivatives [7][9]

| Entry | Substrate | Catalyst | Method | Yield (%) | dr | ee (%) |

| 1 | N-(4-Penten-1-yl)-4-methylbenzenesulfonamide | Cu(II) | Aminooxygenation | 94 | >20:1 | N/A |

| 2 | (Z)-N-(2-hydroxy-5-nitrobenzylidene)-2-methyl-N-(pent-4-en-1-yl)propane-2-sulfinamide | Pd(II) | Nucleopalladation/Intermolecular Addition | 85 | >20:1 | 95 |

| 3 | N-Tosyl-4-pentenylamine | Cu(II) | Aminooxygenation | 76 | >20:1 | N/A |

Table 4: Biocatalytic Synthesis of 2-Substituted Pyrrolidines [10][11]

| Entry | Substrate (ω-chloroketone) | Transaminase | Yield (%) | ee (%) |

| 1 | 5-Chloro-1-phenylpentan-1-one | (R)-selective TA | 90 | >99.5 |

| 2 | 5-Chloro-1-(4-chlorophenyl)pentan-1-one | (R)-selective TA | 84 (isolated) | >99.5 |

| 3 | 5-Chloro-1-phenylpentan-1-one | (S)-selective TA | 85 | >99.5 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Organocatalytic Synthesis of a Polysubstituted Pyrrolidine[3]

Reaction: Diastereoselective and enantioselective synthesis of a polysubstituted pyrrolidine via an organocatalytic dynamic kinetic resolution cascade.

Materials:

-

Benzaldehyde (1.0 mmol)

-

β-Nitrostyrene (1.2 mmol)

-

Cinchona alkaloid-derived carbamate organocatalyst (10 mol%)

-

Toluene (2.0 mL)

-

4Å Molecular sieves (100 mg)

Procedure:

-

To an oven-dried vial equipped with a magnetic stir bar, add the cinchona alkaloid-derived carbamate organocatalyst (10 mol%) and 4Å molecular sieves (100 mg).

-

Add toluene (2.0 mL) to the vial, followed by benzaldehyde (1.0 mmol).

-

Cool the mixture to 0 °C and add β-nitrostyrene (1.2 mmol).

-

Stir the reaction mixture at 0 °C for 24 hours.

-

Upon completion of the reaction (monitored by TLC), directly load the reaction mixture onto a silica gel column.

-

Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired polysubstituted pyrrolidine.

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Synthesis of a 2-Substituted Pyrrolidine Using a Chiral Auxiliary[6]

Reaction: Diastereoselective addition of a Grignard reagent to an N-tert-butanesulfinyl imine.

Materials:

-

N-benzylidene-2-methylpropane-2-sulfinamide (1.0 mmol)

-

Allylmagnesium bromide (1.0 M in THF, 1.2 mL, 1.2 mmol)

-

Anhydrous tetrahydrofuran (THF, 5 mL)

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add N-benzylidene-2-methylpropane-2-sulfinamide (1.0 mmol) and anhydrous THF (5 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add allylmagnesium bromide (1.0 M in THF, 1.2 mL, 1.2 mmol) dropwise to the cooled solution.

-

Stir the reaction mixture at -78 °C for 3 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL).

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the sulfinamide-protected pyrrolidine precursor. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. The pyrrolidine ring is then formed in a subsequent cyclization step.

Copper-Promoted Intramolecular Aminooxygenation[7]

Reaction: Diastereoselective synthesis of a 2,5-cis-disubstituted pyrrolidine.

Materials:

-

α-Substituted 4-pentenyl sulfonamide (0.5 mmol)

-

Copper(II) 2-ethylhexanoate (Cu(EH)₂, 0.75 mmol)

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO, 1.5 mmol)

-

Cesium carbonate (Cs₂CO₃, 0.5 mmol)

-

Xylenes (5 mL)

Procedure:

-

To a pressure tube, add the α-substituted 4-pentenyl sulfonamide (0.5 mmol), Cu(EH)₂ (0.75 mmol), TEMPO (1.5 mmol), and Cs₂CO₃ (0.5 mmol).

-

Add xylenes (5 mL) to the tube and seal it.

-

Heat the reaction mixture to 130 °C and stir for 24 hours.

-

After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the 2,5-cis-disubstituted pyrrolidine. The diastereomeric ratio is determined by ¹H NMR spectroscopy.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in the diastereoselective synthesis of 2-substituted pyrrolidines.

Caption: Organocatalytic Dynamic Kinetic Resolution Cascade.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 4. Organocatalytic enantio- and diastereoselective synthesis of 3,5-disubstituted prolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of tert-Butyl 2-Methoxypyrrolidine-1-carboxylate as a Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2] Among the vast library of pyrrolidine-based synthons, tert-butyl 2-methoxypyrrolidine-1-carboxylate stands out as a versatile and highly valuable chiral building block. Its unique structural features, combining a stereodefined center at the 2-position with a methoxy group and a readily cleavable N-Boc protecting group, make it an attractive starting material for the asymmetric synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound in drug discovery and development, complete with experimental protocols and quantitative data.

Physicochemical Properties and Spectroscopic Data

This compound, with the CAS Number 144688-69-7, is a pyrrolidine derivative featuring a tert-butyl ester and a methoxy substituent.[3] The presence of the chiral center at the 2-position is crucial for its application in stereoselective synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉NO₃ | [3] |

| Molecular Weight | 201.26 g/mol | [3] |

| Boiling Point | 253.9°C at 760 mmHg | [3] |

| Density | 1.04 g/cm³ | [3] |

| Flash Point | 107.3°C | [3] |

Spectroscopic Characterization:

While a complete, publicly available raw dataset for the target molecule is limited, the expected spectroscopic characteristics can be inferred from its structure and data from closely related analogs.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methoxy group (a singlet around 3.3 ppm), and the protons of the pyrrolidine ring (a series of multiplets in the region of 1.7-4.0 ppm). The proton at the C2 position, being adjacent to both the methoxy group and the nitrogen atom, would likely appear as a distinct multiplet.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would display signals for the quaternary carbon and methyl carbons of the tert-butyl group (around 80 ppm and 28 ppm, respectively), the methoxy carbon (around 55 ppm), and the carbons of the pyrrolidine ring. The C2 carbon, bonded to both oxygen and nitrogen, would have a characteristic chemical shift in the downfield region.

Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 201. Subsequent fragmentation would likely involve the loss of the tert-butyl group or the entire Boc group.

Synthesis of Chiral Pyrrolidine Building Blocks

The synthesis of enantiomerically pure pyrrolidine derivatives is a cornerstone of modern asymmetric synthesis. Several methods have been developed for the preparation of chiral N-Boc-protected pyrrolidines, which can be adapted for the synthesis of this compound.

Below is a representative experimental protocol for the synthesis of a related chiral 2-substituted pyrrolidine derivative, which illustrates the key steps and reaction conditions that could be adapted.

Representative Experimental Protocol: Synthesis of tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate[4]

Objective: To synthesize an enantioenriched 2-aryl-pyrrolidine derivative through asymmetric lithiation and Negishi coupling. This protocol demonstrates a general strategy for the functionalization of the C2 position of N-Boc-pyrrolidine.

Materials:

-

N-Boc-pyrrolidine

-

(+)-Sparteine

-

sec-Butyllithium (sec-BuLi) in cyclohexane

-

Zinc chloride (ZnCl₂) in THF

-

Methyl 4-bromobenzoate

-

tBu₃P·HBF₄

-

Palladium(II) acetate (Pd(OAc)₂)

-

Methyl tert-butyl ether (MTBE)

-

Tetrahydrofuran (THF)

-

Aqueous ammonium hydroxide

-

Magnesium sulfate (MgSO₄)

Procedure:

-

An oven-dried three-necked round-bottomed flask is charged with MTBE, N-Boc-pyrrolidine, and (+)-sparteine under a nitrogen atmosphere.

-

The solution is cooled to -78 °C, and sec-BuLi is added dropwise, maintaining the internal temperature below -65 °C. The mixture is aged at this temperature for 3 hours.[4]

-

A solution of ZnCl₂ in THF is then added dropwise at a temperature below -65 °C.[4]

-

The reaction mixture is warmed to room temperature and aged for 45 minutes.

-

Methyl 4-bromobenzoate, tBu₃P·HBF₄, and Pd(OAc)₂ are added, and the mixture is degassed. The reaction is stirred until completion (typically 3-4 hours or overnight).[4]

-

The reaction is quenched with aqueous ammonium hydroxide and extracted with MTBE.[4]

-

The organic layer is washed, dried over MgSO₄, filtered, and concentrated.

-

The crude product is purified by crystallization to afford the desired product.

Quantitative Data for the Representative Synthesis:

| Product | Yield | Enantiomeric Excess (ee) | Reference |

| tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate | 67-68% | 98.8% | [4] |

This protocol highlights the potential for high yields and excellent stereocontrol in the synthesis of 2-substituted pyrrolidines. A similar strategy, employing a suitable methoxy-transfer reagent as the electrophile, could be envisioned for the synthesis of this compound.

Applications in Asymmetric Synthesis and Drug Discovery

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents.[3] The methoxy group at the C2 position can act as a chiral auxiliary, directing the stereochemical outcome of subsequent reactions, or it can be a key pharmacophoric element in the final drug molecule. The pyrrolidine ring itself is a common feature in drugs targeting the central nervous system (CNS), as well as in antiviral and anticancer agents.[1][4]

While a specific, publicly disclosed drug synthesized directly from this compound is not readily identifiable, the broader class of chiral 2-substituted pyrrolidines is integral to many pharmaceuticals. For instance, chiral pyrrolidine derivatives are key building blocks in the synthesis of various enzyme inhibitors and receptor antagonists.

Logical Workflow for the Application of this compound

Caption: General synthetic workflow utilizing the chiral building block.

Diastereoselective Reactions

The stereocenter at the C2 position of this compound can be exploited to control the stereochemistry of newly formed chiral centers in the molecule. For example, deprotonation at a position alpha to a carbonyl group on a substituent at C2, followed by reaction with an electrophile, can proceed with high diastereoselectivity due to the steric hindrance imposed by the pyrrolidine ring and the methoxy group.

Representative Experimental Protocol: Diastereoselective Reduction

The following protocol for the diastereoselective reduction of a β-ketoester derived from hydroxyproline illustrates the principle of achieving high stereocontrol in reactions of chiral pyrrolidine derivatives.

Objective: To achieve a highly diastereoselective reduction of a β-ketoester to a β-hydroxyester.

Materials:

-

β-ketoester derived from N-Boc-hydroxyproline

-

Methanol

-

(R)-BINAP catalyst

-

HCl in methanol

-

Hydrogen gas

Procedure:

-

A Parr shaker bottle is charged with the β-ketoester and methanol. The solution is deoxygenated by sparging with nitrogen.[5]

-

The (R)-BINAP catalyst and HCl in methanol are added.

-

The vessel is placed in a Parr shaker apparatus, flushed with nitrogen and then hydrogen.

-

The reaction is conducted under hydrogen pressure until completion.[5]

-

The reaction mixture is concentrated, and the product is isolated by crystallization.

Quantitative Data for the Representative Diastereoselective Reduction:

| Product | Diastereomeric Ratio (dr) | Reference |

| 2(S)-(β-tert-Butoxycarbonyl-α-(S)-hydroxyethyl)-4-(R)-hydroxy-pyrrolidine-1-carboxylic acid, tert-butyl ester | >99:1 | [5] |

This example demonstrates the power of using chiral pyrrolidine scaffolds to achieve high levels of stereocontrol in chemical transformations.

Case Study: Pyrrolidine-based Drugs and Their Mechanism of Action

To illustrate the biological relevance of molecules derived from chiral pyrrolidine building blocks, let's consider a representative example of a drug class that incorporates this scaffold. While a direct link to this compound is not explicitly documented in public literature for a specific marketed drug, many antiviral agents, particularly those targeting viral proteases, feature proline or pyrrolidine-like structures.

For instance, inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease often incorporate a proline or a modified pyrrolidine ring to mimic the natural substrate of the enzyme. These inhibitors block the proteolytic activity of NS3/4A, which is essential for the replication of the virus.

Illustrative Signaling Pathway: Inhibition of HCV Replication

The following diagram illustrates the general mechanism of action for an HCV NS3/4A protease inhibitor.

Caption: Inhibition of HCV NS3/4A protease by a pyrrolidine-based inhibitor.

Conclusion

This compound is a valuable and versatile chiral building block in modern drug discovery. Its stereodefined structure and functional group handles provide a powerful platform for the asymmetric synthesis of complex, biologically active molecules. While specific, publicly available data on its direct application in the synthesis of marketed drugs is limited, the extensive use of related chiral pyrrolidines in the pharmaceutical industry underscores its potential. The experimental protocols and data presented in this guide, drawn from closely related systems, provide a solid foundation for researchers and drug development professionals to harness the synthetic potential of this important chiral intermediate. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic use of building blocks like this compound will remain a key enabler of innovation in medicinal chemistry.

References

- 1. N-Boc-pyrrolidine | C9H17NO2 | CID 643455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. rsc.org [rsc.org]

- 5. beilstein-journals.org [beilstein-journals.org]

Technical Guide: Tert-butyl 2-methoxypyrrolidine-1-carboxylate (CAS: 144688-69-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of tert-butyl 2-methoxypyrrolidine-1-carboxylate, a key chiral building block in modern medicinal chemistry. It details the compound's physicochemical properties, provides a detailed experimental protocol for its synthesis via electrochemical oxidation, and discusses its critical application in the synthesis of antiviral therapeutics, specifically the Hepatitis C virus (HCV) NS3/4A protease inhibitor, Grazoprevir. This guide is intended to serve as a practical resource for scientists engaged in pharmaceutical research and development.

Chemical and Physical Properties

This compound, also known as 1-Boc-2-methoxypyrrolidine, is a stable, liquid pyrrolidine derivative. The tert-butyloxycarbonyl (Boc) protecting group enhances its utility in multi-step organic synthesis by preventing unwanted reactions at the nitrogen atom. Its physical and chemical data are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 144688-69-7 | |

| Molecular Formula | C₁₀H₁₉NO₃ | |

| Molecular Weight | 201.26 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 253.9°C at 760 mmHg | N/A |

| Density | 1.04 g/cm³ | N/A |

| Refractive Index | 1.47 | N/A |

| Purity | ≥95% | |

| Storage Temperature | 2-8°C or Ambient |

Synthesis via Shono Oxidation

The synthesis of this compound can be efficiently achieved through an electrochemical process known as the Shono oxidation. This method offers a green and mild alternative to traditional chemical oxidation by using an electric current to facilitate the α-methoxylation of N-Boc-pyrrolidine. Methanol serves as both the solvent and the nucleophile in this transformation.[1]

Experimental Protocol: Electrochemical Methoxylation

Objective: To synthesize this compound from N-Boc-pyrrolidine using constant-current electrolysis.

Materials:

-

N-Boc-pyrrolidine

-

Methanol (CH₃OH), anhydrous

-

Tetraethylammonium p-toluenesulfonate (Et₄NOTs) (Supporting Electrolyte)

-

Undivided electrolysis cell (e.g., 3-dram glass vial)

-

Graphite rod anode (Working Electrode)

-

Stainless-steel coil cathode (Counter Electrode)

-

Constant current power supply

-

Magnetic stir bar and stir plate

-

Rotary evaporator

-

Deuterated chloroform (CDCl₃) for NMR analysis

Methodology:

-

Cell Assembly: Equip a 3-dram undivided electrolysis cell with a Teflon-coated magnetic stir bar. Insert a graphite rod as the anode and a stainless-steel coil as the cathode.

-

Reagent Preparation: To the cell, add the supporting electrolyte, tetraethylammonium p-toluenesulfonate.

-

Reaction Mixture: Add 5 mL of anhydrous methanol to the cell, followed by 0.25 mmol of N-Boc-pyrrolidine.

-

Electrolysis: Secure the cell on a stir plate and begin rapid stirring. Apply a constant current of 15 mA using the power supply. Continue the electrolysis for approximately 67 minutes, which corresponds to a charge of 2.5 Faradays per mole of the substrate.[1]

-

Work-up: Upon completion of the electrolysis, transfer the reaction solution to a round-bottom flask.

-

Purification: Concentrate the solution using a rotary evaporator to remove the methanol. The resulting residue contains the desired product, this compound, which can be further purified by column chromatography if necessary.

-

Analysis: Dissolve the purified product in CDCl₃ and acquire ¹H-NMR and ¹³C-NMR spectra to confirm the structure and assess purity.

Applications in Drug Development: Synthesis of Grazoprevir

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to explore three-dimensional chemical space. This compound is a valuable chiral intermediate, particularly in the development of antiviral agents.[2]

Its most notable application is in the synthesis of Grazoprevir (MK-5172), a potent, second-generation inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease.[3] Grazoprevir is a key component of the FDA-approved combination therapy Zepatier® (Elbasvir/Grazoprevir), used for the treatment of chronic HCV genotypes 1 and 4.[3][4] The 2-methoxypyrrolidine moiety serves as a critical structural element of the macrocyclic core of Grazoprevir, contributing to the molecule's binding affinity and pharmacokinetic profile. The synthesis of Grazoprevir involves coupling the pyrrolidine building block with other complex fragments to construct the final macrocyclic drug molecule.[2]

Visualizations

Synthesis Workflow

The following diagram illustrates the electrochemical synthesis of the target compound from its precursor.

Caption: Workflow for the electrochemical synthesis of the title compound.

Role in Drug Discovery and Development

This diagram shows the logical flow of how a building block like this compound is utilized in a typical drug discovery pipeline.

Caption: Role of the title compound in the drug development pipeline.

References

In-depth Technical Guide: Tert-butyl 2-methoxypyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-methoxypyrrolidine-1-carboxylate, a key synthetic intermediate, is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a methoxy group at the 2-position. Its structural characteristics make it a valuable building block in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and its application in drug discovery, with a focus on its role as a precursor in the development of antiviral agents.

Chemical Properties and Data

The IUPAC name for this compound is this compound. It is also known by synonyms such as 1-Boc-2-methoxypyrrolidine and N-Boc-2-methoxypyrrolidine.[1][2]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 144688-69-7 | [1][2] |

| Molecular Formula | C₁₀H₁₉NO₃ | [1] |

| Molecular Weight | 201.26 g/mol | [1] |

| Boiling Point | 253.9°C at 760 mmHg | [1] |

| Density | 1.04 g/cm³ | [1] |

| Flash Point | 107.3°C | [1] |

| Refractive Index | 1.47 | [1] |

Table 2: Spectroscopic Data

| Nucleus | Chemical Shift (δ) ppm (Solvent: CDCl₃) | Assignment |

| ¹H | ~4.8-5.1 | Methine proton (CH-OCH₃) |

| ¹H | ~3.6-3.8 | Methylene protons on Nitrogen (N-CH₂) |

| ¹H | ~3.3 | Methoxy protons (O-CH₃) |

| ¹H | ~1.8-2.2 | Pyrrolidine ring methylene protons |

| ¹H | ~1.45 | tert-Butyl protons (C(CH₃)₃) |

| ¹³C | ~154 | Carbonyl carbon (C=O) of Boc group |

| ¹³C | ~85-90 | Methine carbon (CH-OCH₃) |

| ¹³C | ~79 | Quaternary carbon of Boc group (C(CH₃)₃) |

| ¹³C | ~55 | Methoxy carbon (O-CH₃) |

| ¹³C | ~45-50 | Methylene carbon on Nitrogen (N-CH₂) |

| ¹³C | ~28 | Methyl carbons of Boc group (C(CH₃)₃) |

| ¹³C | ~20-35 | Pyrrolidine ring methylene carbons |

Experimental Protocols

The synthesis of this compound is most effectively achieved through the anodic α-methoxylation of N-Boc-pyrrolidine. This electrochemical method offers a high degree of regioselectivity.

Synthesis of N-Boc-pyrrolidine (Starting Material)

Procedure:

-

To a stirred suspension of pyrrolidine and sodium carbonate in methylene chloride, slowly add di-tert-butyl dicarbonate (Boc₂O) at a controlled temperature.

-

Continue stirring the reaction mixture at room temperature overnight.

-

Filter the reaction mixture to remove inorganic salts and wash the filter cake with methylene chloride.

-

Concentrate the filtrate under reduced pressure to yield crude N-Boc-pyrrolidine.

-

Purify the crude product by vacuum distillation to obtain pure N-Boc-pyrrolidine.

Anodic Methoxylation of N-Boc-pyrrolidine

This procedure is adapted from the well-established Shono oxidation of carbamates.

Apparatus:

-

An undivided electrolysis cell equipped with two carbon plate electrodes.

-

A constant current power supply.

Procedure:

-

In the electrolysis cell, dissolve N-Boc-pyrrolidine and a supporting electrolyte, such as tetraethylammonium p-toluenesulfonate, in methanol. Methanol serves as both the solvent and the nucleophile.

-

Apply a constant current to the solution while stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the electrolysis, evaporate the methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water to remove the electrolyte.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Application in Drug Development: Synthesis of SARS-CoV-2 Inhibitors

Pyrrolidine derivatives are crucial scaffolds in the development of various therapeutic agents, including antiviral drugs. The title compound serves as a key intermediate in the synthesis of novel inhibitors targeting the replication of SARS-CoV-2.

Logical Workflow for the Synthesis of a Pyrrolidine-Based SARS-CoV-2 Inhibitor

The following diagram illustrates a generalized synthetic pathway where a functionalized pyrrolidine, derived from this compound, is incorporated into a potential SARS-CoV-2 inhibitor.

Conclusion

This compound is a synthetically versatile intermediate with significant applications in pharmaceutical research and development. The electrochemical synthesis via anodic methoxylation provides an efficient route to this compound. Its utility as a building block for complex molecules, particularly in the context of developing novel antiviral therapies for diseases such as COVID-19, underscores its importance to the scientific community. This guide provides the foundational technical information required for its synthesis and application in advanced drug discovery programs.

References

N-Boc-2-methoxypyrrolidine: A Technical Guide for Researchers

For immediate release: An in-depth technical guide for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and handling of N-Boc-2-methoxypyrrolidine.

Core Compound Data

N-Boc-2-methoxypyrrolidine, systematically named tert-butyl 2-methoxypyrrolidine-1-carboxylate, is a valuable pyrrolidine derivative used as a building block in organic synthesis, particularly within the pharmaceutical industry for the development of new therapeutic agents.[1] Its structure incorporates a pyrrolidine ring with a methoxy group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.

Quantitative Data Summary

The key chemical and physical properties of N-Boc-2-methoxypyrrolidine are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 144688-69-7[1] |

| Molecular Formula | C₁₀H₁₉NO₃[1] |

| Molecular Weight | 201.26 g/mol [1] |

| Boiling Point | 253.9°C at 760 mmHg[1][2] |

| Density | 1.04 g/cm³[1][3] |

| Refractive Index | 1.47[1] |

| Flash Point | 107.3°C[1] |

| Storage Temperature | 2-8°C[1] |

| Synonyms | This compound, 2-Methoxypyrrolidine, N-BOC protected, 1-(tert-Butoxycarbonyl)-2-methoxypyrrolidine, 1-Boc-2-methoxy-pyrrolidine[1] |

Synthesis and Experimental Protocols

A notable method for the synthesis of N-Boc-2-methoxypyrrolidine is through the electrochemical α-methoxylation of N-Boc-pyrrolidine, commonly known as the Shono oxidation. This method offers a direct route to introduce a methoxy group at the alpha position to the nitrogen atom.

Detailed Experimental Protocol: Electrochemical α-Methoxylation

This protocol is based on the principles of the Shono oxidation for the synthesis of N-Boc-2-methoxypyrrolidine.

Materials:

-

N-Boc-pyrrolidine (substrate)

-

Methanol (solvent and nucleophile)

-

Tetraethylammonium p-toluenesulfonate (electrolyte)

-

1,3,5-Trimethylbenzene (internal standard for NMR analysis)

-

Deuterated chloroform (CDCl₃) for NMR analysis

Equipment:

-

Undivided electrolysis cell (e.g., a 3-dram glass vial with a septum cap)

-

Graphite rod (working electrode)

-

Stainless-steel (counter electrode)

-

Constant current power supply

-

Magnetic stir plate and stir bar

-

Rotary evaporator

-

NMR spectrometer

Procedure:

-

Cell Assembly: An undivided electrolysis cell is assembled using a 3-dram glass vial fitted with a septum cap. A graphite rod is used as the working electrode and a stainless-steel rod serves as the counter electrode.

-

Reaction Setup: To the electrolysis cell, add tetraethylammonium p-toluenesulfonate (electrolyte) and a Teflon-coated stir bar.

-

Addition of Reactants: Add 5 mL of methanol, followed by 0.25 mmol of N-Boc-pyrrolidine to the cell.

-

Electrolysis: Secure the cell on a stir plate and begin stirring to ensure rapid convection. Apply a constant current of 15 mA for approximately 67 minutes, which corresponds to 2.5 Faradays per mole of the substrate.

-

Work-up: Upon completion of the electrolysis, transfer the solution to a round-bottom flask. Concentrate the mixture using a rotary evaporator to remove the methanol.

-

Analysis: To the crude product, add a known amount of 1,3,5-trimethylbenzene as an internal standard. Dissolve the mixture in deuterated chloroform (CDCl₃) and analyze by ¹H-NMR spectroscopy to determine the yield and purity of the resulting N-Boc-2-methoxypyrrolidine.

Workflow and Process Visualization

To further elucidate the experimental process, the following diagrams illustrate the logical flow of the synthesis.

References

Commercial Availability and Technical Guide for Tert-butyl 2-methoxypyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, suppliers, and key technical data for Tert-butyl 2-methoxypyrrolidine-1-carboxylate (CAS No. 144688-69-7). This versatile building block is a valuable intermediate in pharmaceutical research and development, particularly in the synthesis of novel therapeutic agents.[1] This guide includes a summary of suppliers, available purities, and pricing, along with detailed experimental protocols for its synthesis.

Core Compound Information

-

IUPAC Name: this compound

-

Synonyms: N-Boc-2-methoxypyrrolidine, 1-Boc-2-methoxypyrrolidine

-

CAS Number: 144688-69-7

-

Molecular Formula: C₁₀H₁₉NO₃

-

Molecular Weight: 201.26 g/mol

Commercial Suppliers and Availability

This compound is readily available from a range of chemical suppliers. The following table summarizes a selection of vendors, offering various purities and quantities to suit diverse research and development needs. Prices are subject to change and should be confirmed with the respective suppliers.

| Supplier | Purity | Quantity | Price (USD) | Availability/Lead Time |

| Aladdin Scientific | ≥95% | 1 g | $49.87 | In Stock |

| 5 g | Contact for quote | In Stock | ||

| 25 g | Contact for quote | In Stock | ||

| BLDpharm | ≥97% | 1 g | Contact for quote | In Stock |

| 5 g | Contact for quote | In Stock | ||

| 25 g | Contact for quote | In Stock | ||

| ChemScene | >98% | 100 mg | Contact for quote | In Stock |

| 500 mg | Contact for quote | In Stock | ||

| 1 g | Contact for quote | In Stock | ||

| Fluorochem [2] | ≥95% | 100 mg | £26.00 | In Stock (UK, Europe, China)[2] |

| 250 mg | £50.00 | In Stock (UK, Europe, China)[2] | ||

| 500 mg | £78.00 | In Stock (UK, Europe, China)[2] | ||

| 1 g | £134.00 | In Stock (UK, Europe, China)[2] | ||

| 5 g | £451.00 | In Stock (UK, Europe, China)[2] | ||

| 10 g | £902.00 | Enquire[2] | ||

| 25 g | £2108.00 | Enquire[2] | ||

| Alfa Chemistry | ≥95% | 1 g | Contact for quote | In Stock |

| 5 g | Contact for quote | In Stock | ||

| 10 g | Contact for quote | In Stock |

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below. This data is compiled from various supplier safety data sheets.

| Property | Value |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 253.9 °C at 760 mmHg |

| Density | 1.04 g/cm³ |

| Flash Point | 107.3 °C |

| Refractive Index | ~1.47 |

| Storage Temperature | 2-8 °C |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for researchers aiming to produce this intermediate in-house. Below are two distinct protocols identified from scientific literature and patents.

Protocol 1: Synthesis via Reduction of a Lactam Precursor[3]

This protocol is adapted from a procedure described in a United States Patent.[3] It involves the reduction of a lactam precursor followed by methoxylation.

Step 1: Synthesis of tert-butyl 2-hydroxypyrrolidine-1-carboxylate

-

To a solution of tert-butyl 2-oxopyrrolidine-1-carboxylate (20.0 g, 107.98 mmol) in dry diethyl ether (250 mL), cooled to -78 °C, add a 1M solution of diisobutylaluminium hydride (DIBAL-H) in toluene (73.426 mL, 110.14 mmol) portionwise.

-

Stir the reaction mixture at -78 °C for the time specified in the patent.

-

Upon completion, quench the reaction by the slow addition of methanol, followed by water and an aqueous solution of Rochelle's salt.

-

Allow the mixture to warm to room temperature and stir until the layers separate.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of this compound

The patent implies a subsequent methoxylation step, though the specific reagents and conditions for this transformation from the hydroxy intermediate to the methoxy product are not detailed in the provided excerpt. A standard method would involve reaction with a methylating agent (e.g., methyl iodide) in the presence of a base (e.g., sodium hydride).

Protocol 2: Synthesis via Oxidative Functionalization of an Organogermane[4]

This method, reported in a publication from RWTH Aachen University, utilizes an electrochemical oxidation of a germane precursor.[4]

-

Prepare a solution of tert-butyl 2-(triethylgermyl)pyrrolidine-1-carboxylate (66.0 mg, 0.2 mmol, 1.0 equivalent) in methanol (3.0 mL).

-

Subject the solution to electrolysis following the general procedure outlined in the publication, which involves applying a polarity switch every 2 minutes.[4]

-

After the reaction is complete, purify the resulting mixture by column chromatography on silica gel using a mixture of pentane and ethyl acetate (95:5) with 1% triethylamine as the eluent.

-

The final product is obtained as a colorless liquid (31.8 mg, 79% yield).[4]

Visualizations

The following diagrams illustrate key logical and experimental workflows relevant to the procurement and synthesis of this compound.

Caption: A typical workflow for the procurement of a chemical reagent.

Caption: A simplified reaction scheme for the synthesis of the target compound.

References

Methodological & Application

Application Notes and Protocols: Use of Substituted N-Boc-Pyrrolidines in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, natural products, and chiral catalysts. The stereochemistry of substituents on this five-membered nitrogen heterocycle is often crucial for its biological activity and catalytic efficacy. Consequently, the development of robust methods for the asymmetric synthesis of substituted pyrrolidines is a significant focus in modern organic chemistry. While a variety of substituted pyrrolidines are utilized as chiral building blocks, this document focuses on the application of N-Boc-protected pyrrolidines in asymmetric synthesis, with a particular emphasis on achieving stereocontrol at the C2 position.

While tert-butyl 2-methoxypyrrolidine-1-carboxylate is a valuable chiral building block, its direct and widespread application as a chiral auxiliary or catalyst in asymmetric synthesis is not extensively documented in publicly available literature. Therefore, these notes will focus on the well-established and highly effective methods for the asymmetric functionalization of the parent compound, N-tert-butoxycarbonyl (Boc)-pyrrolidine, which serves as a foundational strategy for accessing a wide range of enantioenriched 2-substituted pyrrolidines. The principles and protocols described herein are fundamental to the synthesis of complex chiral molecules, including those that may incorporate the 2-methoxy-pyrrolidine scaffold.

Key Applications in Asymmetric Synthesis

The primary application of N-Boc-pyrrolidine in asymmetric synthesis is its role as a prochiral substrate for enantioselective deprotonation, followed by diastereoselective trapping with various electrophiles. This strategy allows for the direct installation of a substituent at the C2 position with high stereocontrol.

A pivotal methodology in this area is the asymmetric lithiation-substitution, often mediated by a chiral ligand such as (-)-sparteine. This process generates a configurationally stable organolithium intermediate that reacts with electrophiles to yield enantioenriched 2-substituted pyrrolidines.

Data Presentation

The following table summarizes the quantitative data for the asymmetric lithiation of N-Boc-pyrrolidine and subsequent reaction with various electrophiles.

| Electrophile | Product | Yield (%) | ee (%) |

| TMS-Cl | 2-(Trimethylsilyl)-N-Boc-pyrrolidine | 87 | 96 |

| PhCOPh | 2-(Diphenylhydroxymethyl)-N-Boc-pyrrolidine | 75 | 90 |

Experimental Protocols

Protocol 1: Asymmetric α-Arylation of N-Boc-Pyrrolidine via Negishi Coupling[1]

This protocol details the enantioselective deprotonation of N-Boc-pyrrolidine followed by transmetalation and a palladium-catalyzed Negishi cross-coupling reaction to introduce an aryl group at the C2 position.

Materials:

-

N-Boc-pyrrolidine

-

(+)-Sparteine

-

sec-Butyllithium (s-BuLi) in cyclohexane

-

Zinc chloride (ZnCl₂) in THF

-

Methyl 4-bromobenzoate

-

Tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Methyl tert-butyl ether (MTBE)

-

Tetrahydrofuran (THF)

-

Aqueous ammonium hydroxide (NH₄OH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Deprotonation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add MTBE (120 mL), N-Boc-pyrrolidine (10.0 g, 58.4 mmol), and (+)-sparteine (13.7 g, 58.4 mmol).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add s-BuLi (1.4 M in cyclohexane, 45.2 mL, 63.3 mmol) dropwise over 30 minutes, maintaining the internal temperature below -65 °C.

-

Stir the resulting orange-red solution at -78 °C for 3 hours.

-

Transmetalation: Add a 0.7 M solution of ZnCl₂ in THF (97.3 mL, 68.1 mmol) dropwise over 60 minutes, keeping the internal temperature below -65 °C.

-

Remove the cooling bath and allow the reaction mixture to warm to room temperature (~25 °C) and stir for an additional 45 minutes.

-

Negishi Coupling: To the resulting hazy yellow solution, add methyl 4-bromobenzoate (10.5 g, 48.8 mmol) as a solid in one portion.

-

Stir for 15 minutes at room temperature to allow for dissolution.

-

Simultaneously add solid tBu₃P·HBF₄ (0.85 g, 2.92 mmol) and Pd(OAc)₂ (0.54 g, 2.43 mmol).

-

Degas the reaction mixture with nitrogen via three evacuate-refill cycles.

-

Stir the reaction at room temperature. The reaction is typically complete within 3-4 hours but can be left overnight.

-

Work-up and Purification: Quench the reaction by the addition of 10% aqueous NH₄OH (100 mL).

-

Filter the resulting slurry through a pad of Celite®, washing with MTBE.

-

Separate the layers of the filtrate and extract the aqueous layer with MTBE.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate.

Visualizations

Asymmetric Lithiation-Substitution Workflow

The following diagram illustrates the general workflow for the asymmetric functionalization of N-Boc-pyrrolidine.

Caption: General workflow for the asymmetric functionalization of N-Boc-pyrrolidine.

Logical Relationship of Key Steps in Asymmetric α-Arylation

The diagram below outlines the logical progression of the key stages in the one-pot asymmetric α-arylation protocol.

Caption: Logical flow of the one-pot asymmetric α-arylation of N-Boc-pyrrolidine.

Application Notes and Protocols: Tert-butyl 2-methoxypyrrolidine-1-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-methoxypyrrolidine-1-carboxylate is a versatile chiral building block in medicinal chemistry, primarily utilized for the synthesis of complex heterocyclic scaffolds targeting a range of therapeutic areas. Its pyrrolidine core, substituted with a methoxy group and protected with a tert-butyloxycarbonyl (Boc) group, offers a strategic starting point for the introduction of diverse functionalities and the construction of potent and selective bioactive molecules. This document provides detailed application notes and protocols for its use in the development of inhibitors for two critical signaling pathways implicated in cancer and inflammation: the Extracellular signal-Regulated Kinase (ERK) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.

Application 1: Synthesis of ERK Pathway Inhibitors

The ERK/MAPK signaling cascade is a key pathway that regulates cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Pyrrolidine-containing compounds have emerged as potent and selective ERK1/2 inhibitors.

Rationale for Use

The 2-methoxypyrrolidine moiety can be incorporated as a key recognition element that interacts with the ATP-binding site of ERK kinases. The methoxy group can be a crucial hydrogen bond acceptor or can be further functionalized, while the pyrrolidine ring provides a rigid scaffold for the optimal orientation of other pharmacophoric groups. The Boc-protecting group allows for facile deprotection and subsequent elaboration of the pyrrolidine nitrogen.

Example Application: Scaffolds for Indazole-Pyrrolidine based ERK Inhibitors

Several potent ERK inhibitors, such as MK-8353 (formerly SCH900353), feature an indazole core linked to a substituted pyrrolidine. This compound serves as an excellent starting material for the synthesis of the pyrrolidine fragment of these molecules.

Table 1: Biological Activity of Representative Pyrrolidine-Containing ERK Inhibitors

| Compound Name | Target(s) | IC50 | Reference |

| MK-8353 (SCH900353) | ERK1 | 4 nM | |

| ERK2 | 1 nM | ||

| Ulixertinib (BVD-523) | ERK2 | <0.3 nM | |

| GDC-0994 | ERK1 | 6.1 nM | |

| ERK2 | 3.1 nM | ||

| 3(S)-thiomethyl pyrrolidine analog | ERK1/2 | Potent Inhibition |

Application 2: Development of NF-κB Pathway Inhibitors

The NF-κB signaling pathway is a critical regulator of inflammatory responses, immune function, and cell survival. Chronic activation of this pathway is associated with various inflammatory diseases and cancers.

Rationale for Use

The 2-methoxypyrrolidine scaffold can be found in natural products with potent NF-κB inhibitory activity. This structural motif can be utilized to design novel small molecules that interfere with the NF-κB activation cascade.

Example Application: Analogs of Ponapensin

Ponapensin is a natural product that exhibits significant NF-κB inhibitory activity with an IC50 of 60 nM. Its structure contains a 2-methoxypyrrolidine-1-carbonyl group. This compound can be used as a key building block in the synthesis of ponapensin analogs to explore the structure-activity relationship (SAR) and develop more potent and drug-like NF-κB inhibitors.

Table 2: Biological Activity of Ponapensin

| Compound Name | Pathway | IC50 | Reference |

| (-)-Ponapensin | NF-κB Inhibition | 60 nM |

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with this compound

This protocol describes a general method for coupling the deprotected 2-methoxypyrrolidine with a carboxylic acid, a key step in the synthesis of many inhibitors.

Step 1: Boc Deprotection

-

Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (5-10 eq) or hydrochloric acid (4M in dioxane).

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

The resulting amine salt is often used in the next step without further purification.

Step 2: Amide Bond Formation

-

To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or dimethylformamide (DMF)), add a coupling agent such as HATU (1.1 eq) or HOBt (1.1 eq) and EDC (1.1 eq).

-

Add a tertiary amine base, such as diisopropylethylamine (DIPEA) (3.0 eq).

-

Add the deprotected 2-methoxypyrrolidine salt (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide.